5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-pyridin-4-ylethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-10-8-17-12(9-16-10)13(18)15-7-4-11-2-5-14-6-3-11/h2-3,5-6,8-9H,4,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSCUQQTTZVTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-(pyridin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine and pyridine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Findings from Comparative Analysis
Thermal Stability and Polymorphism
- Glipizide Impurity A : Forms a new polymorph (crystalline) upon decomposition of glipizide, identified via DSC, XRPD, and FT-IR. The amorphous phase softens over a broad temperature range, affecting DSC baseline interpretation .
Q & A
Q. What are the standard synthetic routes for preparing 5-methyl-N-(2-(pyridin-4-yl)ethyl)pyrazine-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including coupling pyrazine-2-carboxylic acid derivatives with 2-(pyridin-4-yl)ethylamine. A common approach uses activating agents like HATU or DCC to facilitate amide bond formation. Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is this compound identified and quantified in pharmaceutical formulations (e.g., as a degradation product of glipizide)?
Analytical methods include reverse-phase HPLC coupled with UV detection or mass spectrometry, using reference standards for calibration. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical for distinguishing polymorphic forms, especially when monitoring decomposition pathways in drug formulations .
Q. What are the key spectroscopic markers for verifying the structure of this compound?
Key NMR signals include the pyrazine ring protons (δ 8.5–9.0 ppm) and the pyridin-4-yl group (δ 7.2–8.0 ppm). Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹). Mass spectrometry provides molecular ion peaks consistent with the molecular formula C₁₄H₁₆N₄O₃S (m/z 320.0943) .
Advanced Research Questions
Q. How can thermal decomposition studies inform the stability profile of glipizide and its impurities?
Controlled thermal treatments (e.g., isothermal thermogravimetric analysis) reveal decomposition kinetics. For example, DSC and FT-IR studies show that this compound forms via glipizide decomposition above 180°C. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energy, aiding in predicting shelf-life stability .
Q. What methodologies resolve discrepancies in polymorph identification for this compound?
Combined XRPD, DSC, and Raman spectroscopy are used to differentiate polymorphs. For instance, a previously unknown polymorph was identified through variable-temperature XRPD, which showed distinct lattice parameters compared to the stable form. Density functional theory (DFT) calculations can further predict thermodynamic stability between polymorphs .
Q. How does this compound interact with biological targets, and what experimental models validate its activity?
While primarily studied as a glipizide impurity, structural analogs exhibit kinase inhibition or PARP-1 modulation. In vitro assays (e.g., enzyme inhibition assays using recombinant proteins) and cellular models (e.g., cytotoxicity screens in cancer cell lines) are employed. Molecular docking simulations predict binding affinities to targets like the ATP-binding pocket of kinases .
Q. What strategies mitigate analytical interference when detecting this compound in complex matrices?
Sample preparation techniques, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, enhance specificity. Advanced chromatographic methods (e.g., UPLC-MS/MS with tandem quadrupole detectors) and isotope-labeled internal standards improve sensitivity and reduce matrix effects .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Polymorph Screening : Employ high-throughput crystallography platforms to explore solvent-mediated phase transformations .
- Data Contradiction Analysis : Cross-validate spectroscopic and computational results with orthogonal techniques (e.g., NMR crystallography) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
